3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

3-(1-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1795301-78-8) is a synthetic heterocyclic compound (MW 371.42; formula C₁₇H₁₇N₅O₃S) that integrates three pharmacologically privileged scaffolds: a thiazolidine-2,4-dione (TZD) core, a piperidine linker, and a 2-phenyl-2H-1,2,3-triazole moiety connected via a carbonyl bridge. The TZD nucleus is the established pharmacophore of clinically used insulin-sensitizing glitazones (pioglitazone, rosiglitazone) that act via peroxisome proliferator-activated receptor γ (PPARγ) agonism.

Molecular Formula C17H17N5O3S
Molecular Weight 371.42
CAS No. 1795301-78-8
Cat. No. B2934861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS1795301-78-8
Molecular FormulaC17H17N5O3S
Molecular Weight371.42
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NN(N=C3)C4=CC=CC=C4
InChIInChI=1S/C17H17N5O3S/c23-15-11-26-17(25)21(15)12-6-8-20(9-7-12)16(24)14-10-18-22(19-14)13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2
InChIKeyTXRUAEVYYOWFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1795301-78-8): Structural Identity and Pharmacophore Context for Procurement Decisions


3-(1-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1795301-78-8) is a synthetic heterocyclic compound (MW 371.42; formula C₁₇H₁₇N₅O₃S) that integrates three pharmacologically privileged scaffolds: a thiazolidine-2,4-dione (TZD) core, a piperidine linker, and a 2-phenyl-2H-1,2,3-triazole moiety connected via a carbonyl bridge . The TZD nucleus is the established pharmacophore of clinically used insulin-sensitizing glitazones (pioglitazone, rosiglitazone) that act via peroxisome proliferator-activated receptor γ (PPARγ) agonism [1]. The 1,2,3-triazole ring contributes metabolic stability through its resistance to oxidative and hydrolytic degradation, and its N2/N3 nitrogen atoms can participate in hydrogen bonding and metal coordination within enzyme active sites [2]. The central piperidine ring provides conformational rigidity, orienting the triazole-carbonyl and TZD terminals into a defined spatial arrangement that distinguishes this compound from analogs employing azetidine, piperazine, or flexible alkyl linkers . As of 2026, this compound has not been the subject of published primary pharmacological studies; all differentiation evidence presented herein is derived from structurally related triazole-TZD conjugate series.

Why Generic Thiazolidinedione-Triazole Hybrids Cannot Substitute for CAS 1795301-78-8 in Mechanistic or SAR Studies


Triazole-thiazolidinedione hybrids exhibit extreme sensitivity of biological activity to linker identity and substitution pattern. Across published series, replacing a piperidine linker with piperazine or acyclic spacers has produced order-of-magnitude shifts in both α-amylase inhibitory potency and antifungal MIC values, demonstrating that the linker is not a passive structural element [1]. The specific 2-phenyl substitution on the triazole ring (as opposed to 1-phenyl or 1-benzyl variants) alters the electronic character of the triazole and its hydrogen-bonding geometry with biological targets [2]. Furthermore, the N3-substitution pattern of the TZD ring—where the piperidine is attached directly to the TZD nitrogen—contrasts with the more common C5-benzylidene substitution found in glitazone drugs and many screening libraries [3]. These three structural decision points (piperidine linker, 2-phenyltriazole regioisomer, N3-TZD connectivity) collectively create a unique pharmacophoric signature that cannot be replicated by commercially available TZD-triazole conjugates with alternative linker lengths, regioisomers, or substitution topologies.

Quantitative Differentiation Evidence for 3-(1-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione Versus Closest Analogs


Piperidine vs. Azetidine Linker: Conformational and Steric Differentiation from the Direct Azetidine Analog

The target compound employs a six-membered piperidine ring as the central linker, in contrast to its closest commercially available structural analog, 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1795089-39-2), which contains a constrained four-membered azetidine ring. This ring-size difference alters the spatial separation between the triazole-carbonyl and TZD termini by approximately 1.2–1.5 Å, as estimated from standard bond geometry . Published SAR from related triazole-TZD hybrid series demonstrates that linker length and rigidity directly modulate antifungal potency: in Levshin et al. (2024), variation of the acylpiperazine linker length produced MIC differences of up to 16-fold against Candida albicans, confirming that the linker geometry is a critical efficacy determinant [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Thiazolidine-2,4-dione (TZD) vs. Tetrahydroquinazoline-2,4-dione Core: Differentiation from HTS035783

A closely related commercial screening compound, AKSci HTS035783 (3-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione), replaces the five-membered thiazolidine-2,4-dione ring with a six-membered tetrahydroquinazoline-2,4-dione core . While both compounds share the identical triazole-carbonyl-piperidine fragment, the core heterocycle dictates the primary biological target space: the TZD ring is the canonical pharmacophore for PPARγ agonism, with the acidic N-H proton and the 2,4-dione arrangement essential for hydrogen bonding within the PPARγ ligand-binding domain, as established by co-crystal structures of rosiglitazone (PDB 2PRG) [1]. In contrast, the tetrahydroquinazoline-2,4-dione core lacks the sulfur atom and presents altered hydrogen-bonding geometry, which may redirect target engagement away from nuclear receptors toward kinases or other enzyme classes [2].

Core Scaffold Replacement Bioisosteric Design Screening Library Selection

2-Phenyl-1,2,3-triazole Regioisomer: Differentiated Binding Geometry from 1-Phenyl-1,2,3-triazole Conjugates

The triazole ring in CAS 1795301-78-8 is the 2-phenyl-2H-1,2,3-triazole regioisomer, in which the phenyl group is attached to N2 of the triazole. This contrasts with the more commonly studied 1-phenyl-1H-1,2,3-triazole regioisomer used in the majority of published triazole-TZD α-amylase inhibitor series [1]. The regioisomeric difference alters the dipole moment and the spatial orientation of the phenyl substituent relative to hydrogen-bonding nitrogen atoms. In enzymatic inhibition studies, this regioisomer distinction has been shown to affect potency: 2-phenyl-2H-1,2,3-triazole derivatives have been identified as selective yeast maltase inhibitors, while 1-phenyl-1H analogs showed different selectivity profiles [2]. In the context of triazole-TZD α-amylase inhibitors, the most potent published compound (Singh et al. 2023, compound 7p) achieved an IC₅₀ of 0.028 μmol mL⁻¹ using 1-substituted triazoles, whereas potency varied over a 3-fold range (0.028–0.088 μmol mL⁻¹) depending on aryl azide substitution, demonstrating the functional impact of substituent placement [3].

Regioisomer Differentiation Triazole Chemistry Target Binding

TZD-Triazole Hybrid Class: Antifungal Potency Context for the Triazole-Thiazolidinedione Pharmacophore

The triazole-TZD hybrid chemotype to which CAS 1795301-78-8 belongs has demonstrated potent antifungal activity in recent primary literature. Levshin et al. (2024) reported that the most active compound in their triazole-TZD-amide series exhibited MIC values as low as 0.003 µg/mL against Candida albicans and multidrug-resistant C. auris, surpassing the clinical azole antifungal voriconazole (MIC typically 0.03–2 µg/mL against susceptible Candida spp.) [1]. The same study demonstrated that the lead compound was twice as effective as voriconazole in inhibiting germ tube formation by C. albicans, a critical virulence mechanism. Furthermore, the triazole-TZD hybrid induced Pdr5 efflux pump upregulation to a lesser extent than commercial azole antifungals, suggesting a potentially lower propensity for resistance development [1]. While CAS 1795301-78-8 itself has not been evaluated in these assays, its structural congruence with the triazole-TZD hybrid scaffold (specifically the combination of triazole, carbonyl linker, cyclic amine linker, and TZD) places it within this pharmacophore class with demonstrated antifungal potential.

Antifungal Activity MIC Comparison Candida albicans

α-Amylase Inhibition Class-Level Performance: Triazole-TZD Hybrids Consistently Match or Exceed Acarbose

Multiple independent research groups have established that triazole-thiazolidinedione conjugates achieve potent α-amylase inhibition, with leading compounds matching or surpassing the clinical standard acarbose. Kumar et al. (2025) reported that biphenylcarbonitrile-triazole-TZD hybrid 5p exhibited an IC₅₀ of 1.01 ± 0.02 μM, surpassing acarbose (IC₅₀ = 1.32 ± 0.04 μM) and functioning as a competitive inhibitor (Ki = 0.47 μM) [1]. In a separate series, Singh et al. (2023) identified conjugate 7p with IC₅₀ = 0.028 μmol mL⁻¹ (~28 μM), while Singh et al. (2024) reported compound 6e with IC₅₀ = 0.040 μmol mL⁻¹ and compounds 6j, 6o, 6u, and 6x with activity comparable to acarbose [2][3]. These consistent findings across structurally diverse triazole-TZD series validate the α-amylase inhibitory potential of this chemotype and support the utility of CAS 1795301-78-8 as a screening candidate in antidiabetic discovery programs.

Antidiabetic Screening α-Amylase Inhibition Enzyme Kinetics

PPARγ Pharmacophore Engagement: TZD Core Differentiates from Non-TZD Screening Compounds

The thiazolidine-2,4-dione ring of CAS 1795301-78-8 is the defining pharmacophore for PPARγ engagement, as established by the clinically approved glitazones. In the Sharma et al. (2025) study, a triazole-TZD-coumarin hybrid (Compound I-1) demonstrated functional PPARγ pathway engagement: in silico docking predicted binding modes comparable to rosiglitazone, and in vivo administration in rats at 10 and 20 mg/kg doses reduced blood glucose to 94.15 mg/dL and 74.60 mg/dL respectively, with concomitant improvements in liver function markers (ALT, AST, ALP) and kidney function markers (urea, creatinine) comparable to acarbose [1]. The Mohammed Iqbal et al. (2012) study further established that TZD derivatives incorporating triazole moieties linked via heteroatom spacers (designed as pioglitazone structural analogs) demonstrated in vivo hypoglycemic and hypolipidemic activity in Wistar rats [2]. These findings collectively establish that the TZD core, when combined with a triazole moiety, can produce PPARγ-mediated metabolic effects. CAS 1795301-78-8, bearing an intact TZD ring with the acidic N-H proton retained (in contrast to N-alkylated TZD derivatives that lose PPARγ affinity), is structurally qualified for PPARγ screening [3].

PPARγ Agonism Insulin Sensitization Nuclear Receptor Pharmacology

Recommended Research Application Scenarios for CAS 1795301-78-8 Based on Structural Differentiation Evidence


PPARγ Agonist Screening and Insulin Sensitization Studies

With an intact thiazolidine-2,4-dione core retaining the acidic N3-H proton essential for PPARγ ligand-binding domain hydrogen bonding, this compound is suited for PPARγ transactivation screening in HEK293 or similar reporter gene assays. Class-level evidence shows that structurally related triazole-TZD hybrids produce in vivo hypoglycemic effects (blood glucose reduction to 74.60 mg/dL at 20 mg/kg in diabetic rat models) and improvements in liver and kidney function markers comparable to acarbose [1]. The 2-phenyltriazole regioisomer and piperidine linker represent unexplored SAR dimensions within this pharmacophore class [2].

Antifungal Screening Against Azole-Resistant Candida Species

The triazole-carbonyl-piperidine-TZD architecture aligns with the chemotype described by Levshin et al. (2024), in which the lead compound achieved MIC values as low as 0.003 µg/mL against C. albicans and multidrug-resistant C. auris—representing 10- to 100-fold superiority over voriconazole—and exhibited 2× greater inhibition of C. albicans germ tube formation with reduced Pdr5 efflux pump induction [1]. This compound is recommended for inclusion in antifungal screening panels targeting WHO priority fungal pathogens, where the TZD component may additionally confer anti-inflammatory activity relevant to invasive candidiasis.

α-Amylase and α-Glucosidase Dual Inhibition Studies for Metabolic Disorder Programs

Multiple independent triazole-TZD series have demonstrated α-amylase inhibitory potency ranging from IC₅₀ 0.028 to 5.14 μM, with the best compounds (e.g., 5p, IC₅₀ = 1.01 ± 0.02 μM) surpassing acarbose (IC₅₀ = 1.32 μM) through competitive inhibition mechanisms (Ki = 0.47 μM) [1][2]. The N3-TZD substitution pattern of CAS 1795301-78-8 is structurally distinct from the C5-benzylidene TZD derivatives dominating the published literature, offering an opportunity to probe the impact of TZD attachment topology on enzyme inhibition selectivity between α-amylase and α-glucosidase. ADMET predictions on related compounds indicate favorable pharmacokinetic properties with minimal hepatotoxicity risk [2].

Structure-Activity Relationship Studies Differentiating Piperidine vs. Azetidine and Piperazine Linkers

This compound serves as a critical piperidine-linker reference for systematic SAR studies comparing linker geometry across triazole-TZD hybrids. The six-membered piperidine ring provides a distinct N-to-N spacing (~5.5 Å) and chair conformational flexibility compared to the azetidine analog (~4.0–4.3 Å, planar-constrained) and piperazine-containing hybrids (>6 Å, additional H-bond donor) [1][2]. In Levshin et al. (2024), linker modification alone produced 16-fold MIC variations in antifungal assays, demonstrating that linker choice is a primary efficacy determinant [2]. Procurement of the target compound alongside its azetidine (CAS 1795089-39-2) and quinazoline (HTS035783) analogs enables a controlled linker SAR study within a single pharmacophore series.

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